molecular formula C11H11NO B1332217 1,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 335032-69-4

1,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1332217
CAS RN: 335032-69-4
M. Wt: 173.21 g/mol
InChI Key: BDHIBJIGOOTZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 335032-69-4. Its molecular weight is 173.21 and its linear formula is C11H11NO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1,5-dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde are often used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

1,5-dimethyl-1H-indole-3-carbaldehyde is a solid substance at room temperature . Its molecular weight is 173.21 and its linear formula is C11H11NO .

Scientific Research Applications

Multicomponent Reactions (MCRs)

1,5-dimethyl-1H-indole-3-carbaldehyde: plays a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The compound serves as an efficient precursor for generating biologically active structures, including various heterocyclic derivatives.

Synthesis of Pharmaceutically Active Compounds

The indole derivative is key in synthesizing pharmaceutically active compounds and indole alkaloids. Its inherent functional groups facilitate C–C and C–N coupling reactions and reductions, making it a versatile precursor for a wide range of pharmacologically interesting scaffolds .

Biological Activity

The indole nucleus, including derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde , exhibits significant biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Aldose and Aldehyde Reductase Inhibition

This compound has been evaluated for its inhibitory activity against aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. Inhibitors of these enzymes can be potential therapeutic agents for managing diabetes-related disorders .

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities. Specific modifications of the indole nucleus can lead to compounds with inhibitory effects against various viruses, including influenza and Coxsackie B4 virus .

Anti-HIV Potential

Novel indolyl derivatives, including those derived from 1,5-dimethyl-1H-indole-3-carbaldehyde , have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective against HIV-1 .

Antimicrobial Potential

Certain derivatives of 1,5-dimethyl-1H-indole-3-carbaldehyde have shown promising antimicrobial potential. This opens up possibilities for the development of new antimicrobial agents to combat resistant strains of bacteria .

Chemical Diversity and Drug Discovery

The structural diversity of indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde , provides a rich resource for drug discovery. Their ability to bind with high affinity to multiple receptors makes them valuable scaffolds for developing new therapeutic agents .

Future Directions

Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.

properties

IUPAC Name

1,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIBJIGOOTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362889
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-indole-3-carbaldehyde

CAS RN

335032-69-4
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,5-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 4
1,5-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1,5-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 6
1,5-dimethyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.